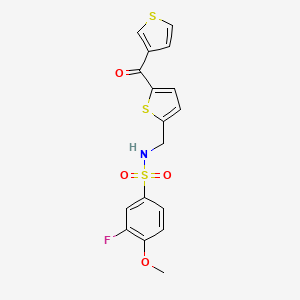

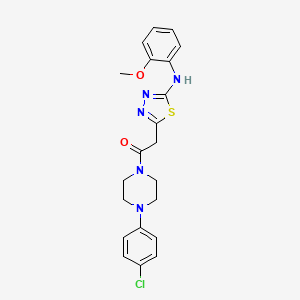

3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide" is a structurally complex molecule that may be related to the benzenesulfonamide derivatives discussed in the provided papers. These derivatives are known for their biological activities, particularly as inhibitors of various enzymes. For instance, benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, with the introduction of a fluorine atom enhancing selectivity for COX-2 over COX-1 . Similarly, other papers describe the synthesis and evaluation of benzenesulfonamide compounds as inhibitors of kynurenine 3-hydroxylase , as well as their cytotoxic activities and potential as carbonic anhydrase inhibitors . Additionally, the crystal structure and spectroscopic studies of a Schiff base derived from a benzenesulfonamide compound have been reported .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide scaffold. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involved examining the effects of substituents at the ortho position to the sulfonamide group on the phenyl ring . Another study synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, which required the preparation of key intermediates from substituted benzaldehydes . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of specific substituents can significantly affect the binding affinity and selectivity of these compounds towards their target enzymes. For instance, the introduction of a fluorine atom at a strategic position preserved COX-2 potency and increased selectivity . The crystal structure analysis of a Schiff base benzenesulfonamide derivative revealed the existence of enol-imine tautomerism, which is important for understanding the compound's photochromic and thermochromic characteristics .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring. The presence of electron-donating or electron-withdrawing groups can affect the overall reactivity of the molecule. For example, the Schiff base derivative synthesized in one study involved a reaction between sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde, indicating the reactivity of the amino group in the sulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like fluorine, methoxy, or hydroxy groups can alter these properties, potentially affecting the compound's bioavailability and pharmacokinetics. The crystallographic data provided for a Schiff base benzenesulfonamide derivative gives insight into the solid-state properties of these compounds, such as crystal system, space group, and cell dimensions .

科学的研究の応用

Photodynamic Therapy for Cancer Treatment

- Singlet Oxygen Quantum Yield : A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, demonstrating their utility in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These properties make them valuable as Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

- Bioactivity in Tumor Specificity : Benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity and tumor specificity, as well as their potential as carbonic anhydrase inhibitors. Notably, some derivatives exhibited interesting cytotoxic activities, suggesting their significance for further anti-tumor studies. These compounds demonstrate strong inhibition against human cytosolic isoforms of carbonic anhydrase, highlighting their therapeutic potential (Gul et al., 2016).

Organic Electronics and Sensors

Molecular Structure for Electronics : Research into the crystal structures of methoxy-substituted benzenesulfonamide compounds reveals the importance of supramolecular architecture in the formation of two-dimensional and three-dimensional structures. These findings have implications for the design of materials in organic electronics, where such molecular structures can influence electronic properties and device performance (Rodrigues et al., 2015).

Sensors for Metal Ion Detection : A novel pyrazoline-based fluorometric "Turn-off" sensor demonstrated significant selectivity and sensitivity for Hg2+ ions. This work underscores the utility of benzenesulfonamide derivatives in developing non-toxic, efficient sensors for environmental monitoring and potential applications in detecting hazardous substances (Bozkurt & Gul, 2018).

将来の方向性

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

作用機序

Target of Action

The primary targets of the compound are yet to be identified. Thiophene-based analogs have been found to be a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound likely interacts with its targets to induce these effects.

特性

IUPAC Name |

3-fluoro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXFWFZPKOWADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)